![molecular formula C14H17NO2 B4896132 1-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)piperidine](/img/structure/B4896132.png)
1-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)piperidine, also known as DBF, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 1-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)piperidine is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the brain. It has been shown to modulate the activity of the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects
1-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)piperidine has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine levels in the brain, the promotion of neuroprotection, and the potential for use as an antidepressant and anxiolytic agent. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)piperidine in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds with similar applications. However, its low solubility in water can make it challenging to work with, and its effects can be difficult to measure due to its complex mechanism of action.
Future Directions
There are several potential future directions for research on 1-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)piperidine, including further exploration of its neuroprotective properties, its potential as a treatment for inflammatory disorders, and its potential as an antidepressant and anxiolytic agent. Additionally, there is potential for the development of new derivatives of 1-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)piperidine with improved solubility and efficacy.
Synthesis Methods
1-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)piperidine can be synthesized through a multi-step process involving the condensation of piperidine with 2,3-dihydro-1-benzofuran-2-carboxylic acid followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through purification and isolation steps.
Scientific Research Applications
1-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)piperidine has shown potential in various scientific research applications, including medicinal chemistry, drug discovery, and neuroscience. It has been studied for its potential as a neuroprotective agent, as well as for its effects on the central nervous system.
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-2-yl(piperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(15-8-4-1-5-9-15)13-10-11-6-2-3-7-12(11)17-13/h2-3,6-7,13H,1,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDQJLAWPAUWCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1-benzofuran-2-yl(piperidin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.